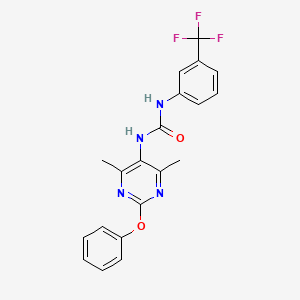
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DPPU belongs to the class of urea derivatives and has been found to possess potent biological activities.
作用機序
The mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable under physiological conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea. One future direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as cardiovascular diseases and metabolic disorders. Another future direction is to develop new analogs of this compound with improved solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Finally, the in vivo efficacy of this compound needs to be evaluated in animal models to determine its potential as a therapeutic agent.
合成法
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can be synthesized by the reaction of 4,6-dimethyl-2-phenoxypyrimidine-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to obtain this compound.
科学的研究の応用
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to possess potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-12-17(13(2)25-19(24-12)29-16-9-4-3-5-10-16)27-18(28)26-15-8-6-7-14(11-15)20(21,22)23/h3-11H,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHXUNNVZBPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
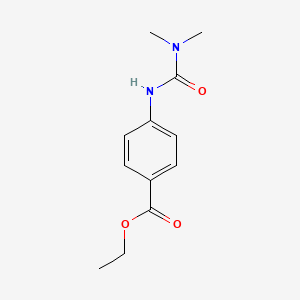
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)
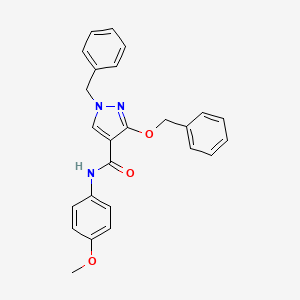

![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)



![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
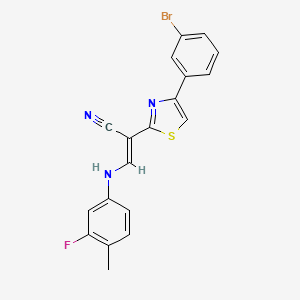

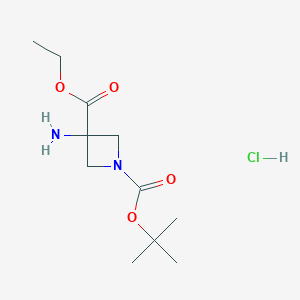
![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)